2-(4-chlorophenyl)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclopropanecarboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclopropanecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a thiophene ring, and several functional groups, making it a molecule of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the thiophene ring. Common synthetic routes may include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Formation of the Thiophene Ring: Thiophene rings can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling Reactions: The final step may involve coupling the cyclopropane and thiophene intermediates using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclopropanecarboxamide: can be compared with other cyclopropane or thiophene-containing compounds.
Cyclopropanecarboxamides: These compounds share the cyclopropane ring and carboxamide functional group.
Thiophene Derivatives: Compounds containing the thiophene ring with various substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C22H17ClN2OS |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H17ClN2OS/c1-13-20(15-5-3-2-4-6-15)19(12-24)22(27-13)25-21(26)18-11-17(18)14-7-9-16(23)10-8-14/h2-10,17-18H,11H2,1H3,(H,25,26) |
InChI Key |
ACLLOECYHICEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CC2C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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